1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with two methyl groups at positions 1 and 6, a carboxylic acid group at position 3, and a keto group at position 4.
Mechanism of Action
Target of Action
It is structurally similar to 4-oxo-1,4-dihydroquinoline carboxylic acid, which is known to be a novel hiv-1 integrase strand transfer inhibitor .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
As a potential hiv-1 integrase inhibitor, it may interfere with the integration of the viral dna into the host genome, thus preventing the replication of the virus .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
As a potential hiv-1 integrase inhibitor, it may prevent the replication of the virus, thus inhibiting the progression of the disease .
Action Environment
It is known to be stable under dry conditions and at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,6-dimethyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated quinoline derivatives, and various substituted quinolines .
Scientific Research Applications
1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of a hydroxyl group at position 4.
Nalidixic Acid: A first-generation quinolone antibiotic with a similar core structure but different substituents.
Fluoroquinolones: A class of antibiotics that include modifications at various positions on the quinoline ring.
Uniqueness
1,6-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
1,6-dimethyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)11(14)9(12(15)16)6-13(10)2/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRENAYCUDGIHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352081 | |
Record name | 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51726-43-3 | |
Record name | 1,6-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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